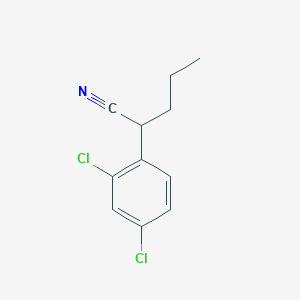

2-(2,4-Dichloro-phenyl)-pentanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)pentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2N/c1-2-3-8(7-14)10-5-4-9(12)6-11(10)13/h4-6,8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPQXRDLVRTOAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C#N)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391467 | |

| Record name | 2-(2,4-Dichloro-phenyl)-pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2184-86-3 | |

| Record name | 2-(2,4-Dichloro-phenyl)-pentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Research on 2 2,4 Dichloro Phenyl Pentanenitrile

Contextual Significance within Contemporary Organic Synthesis

The significance of 2-(2,4-dichlorophenyl)pentanenitrile in organic synthesis is derived from its identity as an α-aryl nitrile. This class of compounds is highly valued as versatile intermediates. The nitrile group (–C≡N) is a key functional group in organic chemistry because it can be converted into a wide array of other functionalities, including amines, carboxylic acids, amides, and aldehydes. organic-chemistry.orglookchem.com This chemical reactivity makes aryl nitriles crucial precursors in the production of pharmaceuticals, agrochemicals, and dyes. chemscene.comgoogle.com

The presence of the 2,4-dichlorophenyl group is particularly noteworthy. Dichlorinated aromatic structures are common motifs in a variety of bioactive molecules, including herbicides and pharmaceuticals. prepchem.comsigmaaldrich.com For instance, related phenylpyrazole structures containing a dichlorophenyl group are utilized in insecticides. sigmaaldrich.com Therefore, 2-(2,4-dichlorophenyl)pentanenitrile is positioned as a valuable intermediate for synthesizing target molecules where this specific substitution pattern is required for biological activity or other desired properties.

The synthesis of analogous compounds further highlights its role as a synthetic intermediate. For example, a similar compound, 2,2-diphenyl-4-(dimethylamino)-pentane nitrile, serves as a key precursor in the manufacture of methadone, a widely used analgesic. aksci.com This underscores the established role of pentanenitrile backbones in constructing pharmaceutically active molecules. The synthesis of the closely related 2-(4-chlorophenyl)pentanenitrile (B8619389) is achieved through the alkylation of 4-chlorophenylacetonitrile, a standard method for creating such intermediates for further chemical elaboration. google.com By inference, 2-(2,4-dichlorophenyl)pentanenitrile would be synthesized for a similar purpose: to serve as a well-defined fragment in a larger, multi-step synthetic pathway.

Overview of Research Trajectories for Aryl-Nitrile Compounds

Research into the synthesis of aryl-nitrile compounds has evolved significantly over the years, moving from classical methods to more efficient and sustainable modern techniques. These trajectories aim to improve yield, functional group tolerance, and reduce the use of toxic reagents. chemscene.comnih.gov

Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund–von Braun reactions. google.comgoogle.com The Sandmeyer reaction involves the conversion of an aryl diazonium salt to a nitrile using a copper cyanide salt. The Rosenmund–von Braun reaction is a well-established method that utilizes a copper(I) cyanide to displace an aryl halide. However, these classic methods often require harsh reaction conditions and can generate significant waste.

In recent decades, research has heavily focused on transition metal-catalyzed cross-coupling reactions. Palladium, nickel, and copper catalysts have proven highly effective for the cyanation of aryl halides and pseudohalides. google.com A key area of development has been the exploration of various cyanide sources. While traditional sources like potassium cyanide (KCN) and zinc cyanide (Zn(CN)₂) are effective, they are highly toxic. chemscene.comnih.gov This has led to research into less toxic alternatives, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which is noted for its low toxicity, low cost, and high efficiency. chemscene.com

A representative synthetic approach for α-aryl nitriles, analogous to a plausible synthesis for 2-(2,4-dichlorophenyl)pentanenitrile, is the alkylation of a phenylacetonitrile (B145931) derivative. This is often accomplished using a phase-transfer catalyst, which facilitates the reaction between the water-soluble base and the organic-soluble reactants. google.com The table below details an illustrative synthesis for a structurally similar compound, demonstrating the typical reactants and conditions for this class of reaction. google.com

| Parameter | Details | Reference |

|---|---|---|

| Target Compound Analogue | 2-(4-chlorophenyl)pentanenitrile | google.com |

| Starting Material 1 | 4-chlorophenylacetonitrile | google.com |

| Starting Material 2 | 1-chloropropane (B146392) | google.com |

| Base | 50% (w/w) Sodium Hydroxide (B78521) (NaOH) | google.com |

| Catalyst | Tetrabutylammonium (B224687) bromide (Phase-Transfer Catalyst) | google.com |

| Reaction Temperature | Exothermed to 50°C, then maintained at 50°C | google.com |

| Reaction Time | 4 hours | google.com |

| Yield | Two fractions collected: 88% purity and 60% purity | google.com |

More contemporary research trajectories focus on C-H bond functionalization, which offers a more atom-economical approach by directly converting a C-H bond on an aromatic ring to a cyano group, bypassing the need for pre-functionalized aryl halides. Furthermore, innovative strategies such as photoredox and photoelectrochemical catalysis are emerging, allowing for the synthesis of nitriles under mild conditions from readily available starting materials like carboxylic acids. organic-chemistry.org These cutting-edge methods represent the ongoing drive in organic synthesis toward greater efficiency and sustainability in the production of valuable aryl nitrile compounds.

Synthetic Methodologies for 2 2,4 Dichloro Phenyl Pentanenitrile

Established Synthetic Routes to α-Aryl Pentanenitrile Scaffolds

Traditional methods for the synthesis of α-aryl nitriles, including 2-(2,4-dichloro-phenyl)-pentanenitrile, have primarily relied on the nucleophilic character of carbanions generated from arylacetonitriles and various cyanation reactions of aromatic precursors.

Carbanion Alkylation Strategies in Nitrile Formation

The formation of the carbon-carbon bond at the α-position to the nitrile group is a cornerstone of nitrile synthesis. This is commonly achieved through the alkylation of a nitrile-stabilized carbanion. researchgate.netsemanticscholar.org The process involves the deprotonation of an arylacetonitrile, such as (2,4-dichlorophenyl)acetonitrile, using a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion is then reacted with an alkyl halide, in this case, a propyl halide, to yield the desired this compound.

A typical procedure involves the reaction of 4-chlorophenylacetonitrile with 1-chloropropane (B146392) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a strong base such as 50% aqueous sodium hydroxide (B78521). prepchem.com The use of phase-transfer catalysis is crucial for facilitating the reaction between the aqueous base and the organic substrate. The reaction is often exothermic and requires careful temperature control. prepchem.com

The versatility of this method is demonstrated by its applicability to a wide range of nitriles and alkylating agents. researchgate.net However, a significant limitation of this approach is the potential for side reactions, such as self-condensation of the starting nitrile or elimination reactions of the alkyl halide, particularly with sterically hindered substrates or when using stronger bases. researchgate.net

Cyanation Reactions for Aromatic Systems

An alternative approach to the synthesis of α-aryl nitriles involves the introduction of the cyano group onto a pre-existing aromatic ring. While direct cyanation of an unsubstituted phenyl ring is challenging, the cyanation of aryl halides and other activated aromatic compounds is well-established. rsc.org

Transition metal-catalyzed cyanation reactions, particularly those employing palladium or nickel catalysts, have become powerful tools for the synthesis of aryl nitriles. organic-chemistry.org These methods often utilize less toxic cyanide sources, such as zinc cyanide (Zn(CN)₂), in place of more hazardous reagents like sodium or potassium cyanide. organic-chemistry.org For the synthesis of this compound, this strategy would conceptually involve the cyanation of a 1,3-dichloro-2-(pentan-2-yl)benzene precursor. However, the synthesis of this specific precursor can be complex.

A more direct route might involve the coupling of a (2,4-dichlorophenyl)zinc reagent with an α-halopentanenitrile. Nickel-catalyzed Negishi cross-coupling reactions have been successfully employed for the synthesis of a variety of α-aryl nitriles from racemic α-bromonitriles and arylzinc reagents. nih.govnottingham.ac.ukacs.org This method is notable for its ability to proceed at very low temperatures, which can help to suppress side reactions. nottingham.ac.ukacs.org

Recent advancements have also explored the use of ceric ammonium (B1175870) nitrate (B79036) (CAN) in combination with dimethylformamide (DMF) for the cyanation of aryl iodides and bromides, offering a cost-effective alternative. rsc.org This method leverages the dual role of CAN as both an oxidant and a nitrogen source. rsc.org

Advanced Synthetic Strategies for Stereocontrol

The presence of a stereocenter at the α-position of this compound necessitates the development of stereoselective synthetic methods to access enantiomerically pure forms of the molecule.

Enantioselective Synthesis of Chiral α-Aryl Nitriles

The catalytic asymmetric synthesis of α-aryl nitriles is a highly active area of research. nih.govacs.org These methods aim to produce enantioenriched products, which are crucial for pharmaceutical applications. acs.org

Significant progress has been made in the development of catalytic asymmetric methods for the synthesis of secondary α-aryl nitriles. One of the most effective approaches is the stereoconvergent cross-coupling of racemic α-halonitriles with organometallic reagents, catalyzed by a chiral nickel complex. nih.govnottingham.ac.ukacs.org The Negishi arylation, which couples an arylzinc reagent with a racemic α-bromonitrile, has been shown to produce a range of enantioenriched α-aryl nitriles with high enantioselectivity. nih.govacs.orgthieme-connect.com A key feature of this methodology is the use of chiral ligands, such as bidentate bis(oxazoline) ligands, which control the stereochemical outcome of the reaction. nih.govnottingham.ac.ukacs.org This method has been successfully applied to the synthesis of α-alkyl-α-aryl nitriles bearing secondary α-alkyl substituents. nih.govnottingham.ac.ukacs.org

Another important strategy is the enantioselective Michael reaction of silyl (B83357) ketene (B1206846) imines with α,β-unsaturated compounds, catalyzed by a chiral metal complex, such as a chiral N,N'-dioxide-Co(II) complex. nih.govacs.org This method is highly efficient for constructing carbon centers bearing nitrile, aryl, and dialkyl groups. nih.govacs.org The enantioselectivity is believed to be controlled by through-space dispersion interactions between the substrates and the chiral catalyst. nih.gov

The table below summarizes key findings for asymmetric catalytic methodologies leading to chiral α-aryl nitriles.

| Catalytic System | Substrates | Product Type | Key Features |

| Nickel/Bis(oxazoline) Ligand | Racemic α-bromonitriles, Arylzinc reagents | Enantioenriched α-aryl nitriles | Stereoconvergent, High enantioselectivity, Low reaction temperatures. nih.govnottingham.ac.ukacs.org |

| Cobalt/N,N'-Dioxide Ligand | Silyl ketene imines, 1-Acrylpyrazoles | Nitriles with quaternary carbon centers | High efficiency, Enantioselective Michael addition. nih.govacs.org |

| Titanium Multicatalysis | Carboxylic acids | α-Amino nitriles | Direct functionalization of carboxylic acids, Asymmetric Strecker products. thieme-connect.de |

When an additional stereocenter is present in the molecule, controlling the diastereoselectivity of the reaction becomes critical. Diastereoselective control can be achieved by employing substrates with existing chirality or by using chiral auxiliaries.

For instance, Mannich reactions involving chiral silicon Lewis acid-activated acylhydrazones with α-aryl silyl ketene imines have been shown to proceed with good to excellent levels of both diastereoselectivity and enantioselectivity. researchgate.net This provides access to α-aryl,α-alkyl,β-hydrazido nitriles, which are valuable precursors to other chiral molecules. researchgate.net

In the context of cyclic nitriles, a highly diastereoselective α-arylation has been developed using a Negishi cross-coupling reaction. nih.gov This method utilizes a specific zinc amide base, tetramethylpiperidinylzinc chloride lithium chloride (TMPZnCl•LiCl), to achieve high diastereoselectivity in the arylation of cyclobutyl nitriles. nih.gov

Radical-mediated reactions have also been explored for stereoselective transformations. For example, the transformation of 2-(4-chloro-2-cyanobutyl)aziridines into cis-2-cyanomethyl-4-phenylpiperidines proceeds via a radical-induced nitrile translocation, demonstrating stereoselective control in the formation of a new cyclic system. nih.gov

The table below presents examples of diastereoselective control in the synthesis of nitrile-containing compounds.

| Reaction Type | Substrates | Key Reagents/Catalysts | Stereochemical Outcome |

| Mannich Reaction | α-Aryl silyl ketene imines, Chiral acylhydrazones | Chiral silicon Lewis acid | Good to excellent diastereo- and enantioselectivity. researchgate.net |

| α-Arylation of Cyclic Nitriles | Cyclobutyl nitriles, Aryl halides | TMPZnCl•LiCl, XPhos (catalyst) | High diastereoselectivity. nih.gov |

| Radical-mediated Ring Expansion | 2-(4-chloro-2-cyanobutyl)aziridines | Microwave irradiation, Radical initiator | Stereoselective synthesis of cis-piperidines. nih.gov |

Chiral Auxiliary Approaches in Nitrile Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. researchgate.netcollectionscanada.gc.ca After the desired stereocenter is set, the auxiliary is removed, ideally in high yield, to provide the enantiomerically enriched product. researchgate.net This strategy has been widely applied to the asymmetric α-alkylation of carbonyl compounds and their derivatives, including the synthesis of chiral nitriles. williams.eduresearchgate.net The fundamental principle involves the attachment of the auxiliary to the substrate, followed by a diastereoselective transformation and subsequent cleavage of the auxiliary. researchgate.net

The diastereoselective alkylation of metal enolates derived from chiral amides or imides is a powerful and reliable method for constructing stereogenic centers. williams.eduresearchgate.net Two of the most successful and widely used classes of chiral auxiliaries for this purpose are the oxazolidinones, popularized by David Evans, and pseudoephedrine amides, developed by Andrew Myers. williams.edustrath.ac.uk

In a typical sequence employing an Evans oxazolidinone, the chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone, is first acylated with the desired carboxylic acid precursor, in this case, 2,4-dichlorophenylacetic acid. williams.eduresearchgate.net Deprotonation of the resulting N-acyl oxazolidinone with a strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA), generates a rigid, chelated Z-enolate. williams.eduresearchgate.net The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile, such as 1-iodopropane, to the opposite face. williams.edu This results in a highly diastereoselective alkylation. Subsequent removal of the chiral auxiliary, often through hydrolysis or reduction, yields the desired α-substituted product with high enantiomeric purity. williams.edu

Similarly, pseudoephedrine can be used as a practical chiral auxiliary. strath.ac.ukcaltech.edunih.gov Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. caltech.edu The resulting amide can be deprotonated using LDA in the presence of lithium chloride to form an enolate that undergoes highly diastereoselective alkylation with a variety of alkyl halides. strath.ac.ukcaltech.edu The high levels of stereoselectivity are attributed to a well-defined chelated transition state where the lithium cation coordinates to both the enolate oxygen and the hydroxyl group of the pseudoephedrine, leading to a rigid conformation that directs the electrophile to one face of the enolate. strath.ac.uk The alkylated pseudoephedrine amide can then be cleaved under acidic or basic conditions to furnish the enantiomerically enriched carboxylic acid or other derivatives. caltech.edu

While a specific literature procedure for the synthesis of this compound using these exact auxiliaries was not found, the general effectiveness of these methods on a wide range of substrates allows for a representative protocol to be described. The alkylation of the 2,4-dichlorophenylacetyl group attached to a chiral auxiliary with a propyl halide would be the key step.

Table 1: Representative Data for Chiral Auxiliary-Mediated Alkylation of Arylacetonitrile Precursors

| Chiral Auxiliary | Electrophile | Base | Solvent | Typical Yield (%) | Typical Diastereomeric Excess (d.e.) |

| (S)-4-Benzyl-2-oxazolidinone | 1-Iodopropane | NaHMDS | THF | 75-90 | >98% |

| (+)-Pseudoephedrine | 1-Bromopropane (B46711) | LDA, LiCl | THF | 80-95 | >95% |

This table presents representative data based on the diastereoselective alkylation of similar arylacetyl-derivatized chiral auxiliaries as reported in the literature. The precise values can vary based on specific reaction conditions.

Sustainable Synthetic Protocols for Aryl-Nitriles

The principles of green chemistry aim to design chemical processes that are more environmentally benign, for example, by reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org In the context of synthesizing α-aryl nitriles, sustainable strategies focus on alternatives to traditional methods that often involve stoichiometric use of strong bases, hazardous alkylating agents, and volatile organic solvents.

A prominent sustainable strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This approach enables the α-alkylation of nitriles with alcohols, which are considered greener alkylating agents than alkyl halides. rsc.org In this process, a transition-metal catalyst, often based on ruthenium or cobalt, temporarily "borrows" hydrogen from the alcohol to oxidize it to the corresponding aldehyde in situ. rsc.org The aldehyde then undergoes a condensation reaction with the nitrile to form an α,β-unsaturated nitrile intermediate. The catalyst, which holds the "borrowed" hydrogen, then reduces the double bond of the unsaturated intermediate to afford the final α-alkylated nitrile, regenerating the catalyst in the process. Water is the only byproduct of this elegant and atom-economical reaction.

For the synthesis of this compound, this would involve the reaction of 2,4-dichlorophenylacetonitrile (B1664011) with propan-1-ol in the presence of a suitable catalyst. Various ruthenium and cobalt complexes have been shown to be effective for the α-alkylation of arylacetonitriles with a range of alcohols. rsc.org These reactions are typically performed at elevated temperatures and may require a catalytic amount of a base.

Another green approach focuses on developing cyanide-free synthetic routes. The van Leusen reaction, for example, allows for the conversion of a ketone into a nitrile with one additional carbon atom using tosylmethyl isocyanide (TosMIC) as the reagent. This method avoids the use of highly toxic cyanide reagents.

Furthermore, biocatalysis offers a highly sustainable alternative for the synthesis of chiral compounds. researchgate.net While a specific biocatalytic route to this compound is not prominently described, the development of enzymes like nitrilases or transaminases for the synthesis of chiral nitriles and amines is an active area of research. researchgate.net These enzymatic processes occur in aqueous media under mild conditions and can exhibit excellent enantioselectivity.

Table 2: Representative Data for Sustainable α-Alkylation of Arylacetonitriles with Alcohols

| Catalyst System | Nitrile Substrate | Alcohol | Base | Typical Yield (%) |

| Cobalt-nanoparticles on N-doped carbon | Phenylacetonitrile (B145931) | Propan-1-ol | K₃PO₄ | Good to Excellent |

| RuCl₂(PPh₃)₃ | Phenylacetonitrile | Propan-1-ol | NaOH | High |

This table presents representative data for the sustainable alkylation of arylacetonitriles with alcohols using "borrowing hydrogen" catalysis, as reported in the literature for similar substrates. The yields are generally high, but depend on the specific catalyst, substrate, and reaction conditions.

Derivatization and Chemical Transformations of 2 2,4 Dichloro Phenyl Pentanenitrile

Transformations at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is a key site for chemical reactions, including hydrolysis, reduction, and nucleophilic additions. These transformations convert the nitrile into other important functional groups such as carboxylic acids, amides, amines, and ketones.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate. lumenlearning.com This process typically requires heating with an aqueous acid or base. byjus.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: When heated under reflux with a dilute acid like hydrochloric acid (HCl), the nitrile group undergoes hydrolysis to form 2-(2,4-dichlorophenyl)pentanoic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The reaction proceeds through an amide intermediate. byjus.com

Alkaline-Catalyzed Hydrolysis: Heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH), initially produces the salt of the carboxylic acid (e.g., sodium 2-(2,4-dichlorophenyl)pentanoate) and ammonia. chemguide.co.uklibretexts.org Subsequent acidification of the reaction mixture is necessary to isolate the free carboxylic acid. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine.

Reduction with Lithium Aluminum Hydride (LiAlH₄): This is a powerful method for converting nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield 2-(2,4-dichlorophenyl)pentan-1-amine. libretexts.orgchemguide.co.uk

Catalytic Hydrogenation: The nitrile can also be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium, platinum, or nickel, typically at elevated temperature and pressure. chemguide.co.uk

Partial Reduction to Aldehyde: Using a less reactive hydride reagent like diisobutylaluminium hydride (DIBALH) at low temperatures allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon workup to form 2-(2,4-dichlorophenyl)pentanal. libretexts.org

Addition of Organometallic Reagents: Grignard reagents can add to the nitrile's electrophilic carbon to form ketones after hydrolysis of the intermediate imine salt. libretexts.org For example, reacting 2-(2,4-dichloro-phenyl)-pentanenitrile with a methyl Grignard reagent (CH₃MgBr) would yield 1-(2,4-dichlorophenyl)-1-acetylpentane.

Table 1: Summary of Transformations at the Nitrile Functionality

| Transformation | Reagents | Resulting Functional Group | Product Name |

| Acid Hydrolysis | Dilute HCl, heat | Carboxylic Acid | 2-(2,4-dichlorophenyl)pentanoic acid |

| Alkaline Hydrolysis | 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid | 2-(2,4-dichlorophenyl)pentanoic acid |

| Full Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine | 2-(2,4-dichlorophenyl)pentan-1-amine |

| Partial Reduction | 1. DIBALH; 2. H₂O | Aldehyde | 2-(2,4-dichlorophenyl)pentanal |

| Grignard Addition | 1. R-MgBr; 2. H₃O⁺ | Ketone | e.g., 1-(2,4-dichlorophenyl)-1-acylpentane |

Modifications of the Pentane (B18724) Chain and Aryl Substituent

While reactions at the nitrile group are most common, modifications to the pentane chain and the dichlorophenyl ring are also synthetically relevant. The existence of related compounds in chemical databases suggests that such transformations are feasible. For instance, 2-(2,4-Dichlorobenzoyl)pentanenitrile features a ketone group on the pentane chain, indicating that the α-carbon can be functionalized. nih.gov Similarly, 2-(2,4-Dichlorophenyl)-5-phenylpentanenitrile shows that the terminal end of the pentane chain can be modified, in this case with a phenyl group. nih.gov

Potential modifications could include:

α-Alkylation or Halogenation: The carbon atom adjacent to the nitrile group is acidic and can potentially be deprotonated and subsequently alkylated or halogenated.

Aromatic Substitution: While the dichlorophenyl ring is deactivated towards electrophilic substitution, further substitution reactions are possible under specific conditions. Radical-mediated processes could also be employed to functionalize the molecule. researchgate.net

Table 2: Examples of Known Derivatives with Chain Modifications

| Compound Name | CAS Number | Modification |

| 2-(2,4-Dichlorobenzoyl)pentanenitrile | 142343-41-1 | Ketone group at the α-carbon of the pentane chain. nih.gov |

| 2-(2,4-Dichlorophenyl)-5-phenylpentanenitrile | Not Available | Phenyl group at the C5 position of the pentane chain. nih.gov |

Regioselective and Chemoselective Synthetic Strategies

Achieving selectivity is crucial when multiple reactive sites are present in a molecule. In this compound, the primary site of reactivity is the nitrile group.

Chemoselectivity: This is demonstrated in the reduction of the nitrile. By choosing the appropriate reagent, one can selectively form either a primary amine or an aldehyde. libretexts.org Strong reducing agents like LiAlH₄ will fully reduce the nitrile to an amine, leaving the aromatic ring untouched under typical conditions. chemguide.co.uk In contrast, a sterically hindered and less reactive reagent like DIBALH allows the reaction to be stopped at the aldehyde stage. libretexts.org This selectivity is vital for directing the synthesis towards a specific class of compounds.

Regioselectivity: This would be a key consideration if performing reactions on the aryl ring. For example, further halogenation of the dichlorophenyl ring would require strategies to direct the incoming substituent to a specific position. Iodine(III)-mediated approaches have been shown to be effective for the regioselective chlorination of other aryl systems. researchgate.net While not documented for this specific molecule, such strategies represent a pathway for controlled derivatization.

Table 3: Chemoselective Reduction of the Nitrile Group

| Reagent | Temperature | Outcome | Product | Selectivity |

| LiAlH₄ | Room Temp. to Reflux | Full Reduction | Primary Amine | High for nitrile reduction over aryl dechlorination |

| DIBALH | -78 °C | Partial Reduction | Aldehyde | High for aldehyde formation over amine |

Role as a Precursor in Complex Molecular Architectures

This compound serves as a valuable precursor for creating more complex molecules. The functional groups generated from its transformation—carboxylic acids, primary amines, and aldehydes—are fundamental building blocks in organic synthesis. researchgate.net

From Carboxylic Acid: The resulting 2-(2,4-dichlorophenyl)pentanoic acid can be converted into acid chlorides, esters, and amides, which can then participate in a wide array of coupling reactions and further functionalization.

From Primary Amine: The 2-(2,4-dichlorophenyl)pentan-1-amine derivative is a nucleophile that can be used to form new amides, imines, and serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net

From Aldehyde: The 2-(2,4-dichlorophenyl)pentanal can undergo reactions typical of aldehydes, such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, significantly extending the molecular complexity.

Through these transformations, this compound acts as a key starting material, providing access to a wide range of structures for research in medicinal chemistry, materials science, and agrochemicals.

Spectroscopic and Advanced Structural Characterization of 2 2,4 Dichloro Phenyl Pentanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be employed to characterize 2-(2,4-dichloro-phenyl)-pentanenitrile.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the protons on the aromatic ring and the aliphatic pentanenitrile chain. The aromatic protons would likely appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm) due to the influence of the chlorine atoms. The protons of the pentyl group would appear more upfield. The methine proton (CH-CN) would likely be a triplet, coupled to the adjacent methylene (B1212753) (CH₂) group. The other methylene and the terminal methyl (CH₃) protons would also show characteristic splitting patterns and integrations corresponding to the number of protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, one would expect to see signals for the two carbons of the dichlorophenyl ring that are bonded to chlorine, the four other aromatic carbons, the cyano carbon, and the five carbons of the pentyl chain. The chemical shifts of these carbons would provide insight into their electronic environment. For instance, the carbon of the nitrile group (C≡N) typically appears in the range of 115-125 ppm. scholarsresearchlibrary.com

A hypothetical ¹³C NMR data table is presented below to illustrate the expected data.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C (Aromatic, C-Cl) | 130-140 |

| C (Aromatic, C-H) | 125-135 |

| C (Nitrile, C≡N) | 115-125 |

| C (Aliphatic, CH-CN) | 30-40 |

| C (Aliphatic, CH₂) | 20-35 |

| C (Aliphatic, CH₃) | 10-20 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, a sharp and strong absorption band characteristic of the nitrile group (C≡N) would be expected around 2240-2260 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aliphatic C-H stretching vibrations from the pentyl group would be observed just below 3000 cm⁻¹.

Electronic (UV-Vis) Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions from the dichlorophenyl chromophore. One would expect to observe π → π* transitions, characteristic of aromatic systems, typically appearing as strong absorption bands in the UV region. The presence of chlorine substituents on the phenyl ring can cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

A hypothetical data table for the main IR and UV-Vis absorptions is provided below.

| Spectroscopic Technique | Functional Group/Transition | Expected Absorption Range |

| IR | Nitrile (C≡N) stretch | 2240-2260 cm⁻¹ |

| IR | Aromatic C-H stretch | > 3000 cm⁻¹ |

| IR | Aliphatic C-H stretch | < 3000 cm⁻¹ |

| IR | Aromatic C=C stretch | 1450-1600 cm⁻¹ |

| IR | C-Cl stretch | 600-800 cm⁻¹ |

| UV-Vis | π → π* (Aromatic) | 200-300 nm |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

A hypothetical table of crystallographic data is shown below to illustrate the type of information that would be obtained.

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the crystal lattice. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a=10.5, b=8.2, c=15.1 |

| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=105, γ=90 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | e.g., 1.35 g/cm³ |

Mass Spectrometry for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (228.12 g/mol ). chemscene.com Due to the presence of two chlorine atoms, this molecular ion peak would exhibit a characteristic isotopic pattern, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would provide further structural clues. Common fragmentation pathways could include the loss of the propyl group, the cyano group, or cleavage at the benzylic position. The resulting fragment ions would produce a unique "fingerprint" for the compound.

A hypothetical table of major mass spectral fragments is presented below.

| m/z | Possible Fragment Ion | Significance |

| 228/230/232 | [C₁₁H₁₁Cl₂N]⁺ | Molecular ion peak cluster |

| 185/187 | [C₈H₅Cl₂]⁺ | Loss of the butyl group |

| 172/174 | [C₇H₄Cl₂]⁺ | Loss of the pentyl group |

| 145 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation |

Note: The m/z values for chlorine-containing fragments are given for the ³⁵Cl isotope.

Computational and Theoretical Studies on 2 2,4 Dichloro Phenyl Pentanenitrile

Quantum Chemical Calculations: Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties that govern a molecule's reactivity. irjweb.comresearchgate.net

For 2-(2,4-Dichloro-phenyl)-pentanenitrile, DFT calculations can provide a detailed understanding of its electronic landscape. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. schrodinger.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Another significant output from DFT calculations is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. numberanalytics.comuni-muenchen.de For this compound, the MEP map would likely show negative potential (typically colored red) around the electronegative chlorine atoms and the nitrogen atom of the nitrile group, indicating these are sites susceptible to electrophilic attack. researchgate.net Conversely, positive potential (colored blue) would be expected around the hydrogen atoms of the phenyl ring and the pentyl chain, highlighting regions prone to nucleophilic attack. researchgate.netresearchgate.net

Although specific, publicly available DFT studies on this compound are limited, the theoretical framework allows for the prediction of its fundamental electronic properties and reactivity patterns.

Table 1: Predicted Electronic Properties from DFT (Hypothetical) This table is illustrative of typical DFT outputs. Actual values would require specific calculations.

| Parameter | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | - | Chemical reactivity and stability |

| Dipole Moment | - | Overall polarity of the molecule |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, which is crucial for understanding conformational changes and intermolecular interactions. reddit.commdpi.com

The conformational landscape of this compound is determined by the rotation around its single bonds. The molecule possesses three rotatable bonds, which allows for a variety of spatial arrangements (conformers). chemscene.com MD simulations can explore these different conformations and determine their relative energies and probabilities of occurrence, providing a comprehensive picture of the molecule's flexibility. researchgate.netnih.gov This is particularly important for understanding how the molecule might interact with biological targets or other molecules, as its shape can significantly influence its function.

Furthermore, MD simulations can model the interactions between multiple molecules of this compound or its interaction with solvent molecules. nih.gov These simulations can reveal details about non-covalent interactions, such as van der Waals forces and potential dipole-dipole interactions, which govern the compound's physical properties like boiling point and solubility. While detailed MD simulation data for this specific compound are not readily found in published literature, the technique remains a vital tool for exploring its dynamic behavior. mdpi.comresearchgate.net

Monte Carlo Methods in Reaction Pathway Analysis and Solvent Effects

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for exploring complex systems with many degrees of freedom, such as reaction pathways and the effects of solvents on molecular behavior.

MC simulations can be used to analyze potential reaction pathways for this compound by randomly sampling different molecular configurations and energies to identify the most probable routes from reactants to products. This approach can help in understanding reaction mechanisms and predicting the likelihood of different outcomes under various conditions.

The influence of solvents on chemical processes is a critical factor, as solvents can stabilize or destabilize reactants, transition states, and products, thereby altering reaction rates and equilibria. irjweb.com MC simulations can explicitly model the solvent molecules surrounding a solute, allowing for the calculation of solvation free energies and the analysis of how the solvent structure affects the solute's conformation and reactivity. By simulating the compound in different solvents (e.g., water, octanol), MC methods can predict properties like partition coefficients, which are vital in fields such as drug discovery and environmental science.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry

Chemoinformatics combines computational and informational techniques to address problems in chemistry. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure of a compound with its physical, chemical, or biological properties. nih.gov These models use calculated molecular descriptors to predict various properties without the need for extensive laboratory experiments.

For this compound, several important molecular descriptors can be calculated to predict its behavior. These descriptors provide insights into the molecule's size, polarity, and potential for forming intermolecular bonds.

Table 2: Computationally Predicted Properties (QSPR) for this compound

| Descriptor | Value | Implication |

|---|---|---|

| Molecular Weight | 228.12 g/mol | The mass of one mole of the compound. |

| LogP (Octanol-Water Partition Coefficient) | 4.40 | Indicates high lipophilicity (preference for fatty or non-polar environments over aqueous ones). mdpi.comchemscene.com |

| Topological Polar Surface Area (TPSA) | 23.79 Ų | Represents the surface area of polar atoms; a low TPSA suggests good permeability across cell membranes. chemscene.comresearchgate.net |

| Hydrogen Bond Acceptors | 1 | The nitrogen atom of the nitrile group can accept a hydrogen bond. chemscene.com |

| Hydrogen Bond Donors | 0 | The molecule has no hydrogen atoms attached to electronegative atoms to donate in hydrogen bonding. chemscene.com |

| Rotatable Bonds | 3 | Contributes to the molecule's conformational flexibility. chemscene.com |

The LogP value of 4.40 suggests that this compound is significantly more soluble in lipids than in water, a key factor in predicting its absorption and distribution in biological systems. nih.gov The TPSA of 23.79 Ų is relatively low, which often correlates with good passive transport across biological membranes. The presence of one hydrogen bond acceptor and no donors further characterizes its potential intermolecular interactions. These chemoinformatic predictions are valuable for initial screening and for prioritizing compounds for further study in various applications, including materials science and drug discovery.

Catalytic Strategies in the Synthesis and Transformation of 2 2,4 Dichloro Phenyl Pentanenitrile

Transition Metal Catalysis in Nitrile Chemistry

Transition metals play a pivotal role in the synthesis and functionalization of nitriles due to their versatile oxidation states and ability to activate otherwise inert bonds. nih.gov For a molecule such as 2-(2,4-dichloro-phenyl)-pentanenitrile, which features a substituted aromatic ring attached to a stereogenic center bearing a nitrile group, transition metal catalysis offers powerful tools for its construction and subsequent chemical modification.

Ruthenium-Catalyzed Processes

Ruthenium complexes have emerged as highly effective catalysts for a wide array of reactions involving nitriles. nih.govresearchgate.net While direct ruthenium-catalyzed synthesis of this compound is not extensively documented, the reactivity patterns of ruthenium catalysts with nitriles and related precursors highlight several potential synthetic and transformational routes.

Ruthenium catalysts are known to activate nitriles, rendering them susceptible to reactions with various nucleophiles. iupac.org For instance, the ruthenium-catalyzed hydration of nitriles to amides is a well-established, atom-economical transformation that proceeds under neutral conditions. researchgate.net This suggests a potential transformation of this compound into the corresponding amide, a valuable derivative in medicinal chemistry. Furthermore, ruthenium complexes can catalyze the C-H activation of nitriles at the α-position, enabling reactions with electrophiles like alkenes and carbonyl compounds. iupac.org This strategy could be hypothetically applied to transform this compound itself or to synthesize it from 2,4-dichlorophenylacetonitrile (B1664011).

Oxidative cyanation represents another significant application of ruthenium catalysis. nih.gov Ruthenium complexes can catalyze the oxidative cyanation of tertiary amines to form α-aminonitriles, showcasing the metal's ability to facilitate C-CN bond formation. nih.gov Although this specific reaction does not directly yield the target compound, it underscores the potential of ruthenium in broader cyanation methodologies.

Table 1: Examples of Ruthenium-Catalyzed Reactions in Nitrile Chemistry This table presents general examples of ruthenium-catalyzed transformations relevant to nitrile chemistry, as specific data for the target compound is not available.

| Reaction Type | Catalyst | Substrate Example | Product Example | Key Features | Reference(s) |

|---|---|---|---|---|---|

| Nitrile Hydration | [RuH₂(PPh₃)₄] | Benzonitrile | Benzamide | Neutral conditions, atom-economical. | researchgate.netiupac.org |

| Oxidative Cyanation | RuCl₃·nH₂O | N,N-dimethylaniline | 2-(Dimethylamino)-2-phenylacetonitrile | Uses NaCN as cyano source. | nih.gov |

| Addition to Alkynes | [RuH₂(PPh₃)₄] | Phenylacetonitrile (B145931) + Phenylacetylene | (E)-2,4-diphenylbut-2-enenitrile | Regioselective addition. | iupac.org |

| Nitrile Oxidation | [Ru(terpy)(bipy)MeCN][NO₃]₂ | Acetonitrile (B52724) (ligand) | Imido intermediate | First observed nitrile oxidation at ruthenium. | nih.gov |

Palladium-Catalyzed Transformations

Palladium catalysis is arguably the most powerful and widely used method for the synthesis of aryl nitriles. nih.gov The formation of the 2-(2,4-dichlorophenyl)acetonitrile core, a direct precursor to the target molecule, is readily achievable through palladium-catalyzed cyanation of a corresponding 2,4-dichlorophenyl halide.

The palladium-catalyzed cross-coupling of aryl halides with a cyanide source is a cornerstone of modern organic synthesis. nih.gov Various palladium precursors, ligands, and cyanide sources have been developed to address challenges such as catalyst poisoning by cyanide. nih.gov A significant advancement was the introduction of potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and stable source of cyanide, which can be used in combination with palladium catalysts for the efficient cyanation of aryl chlorides and bromides. mit.eduorganic-chemistry.org For the synthesis of the precursor, 1-bromo-2,4-dichlorobenzene (B72097) or 1,2-dichloro-4-iodobenzene (B1582313) could be coupled with a cyanide source using a suitable palladium catalyst system.

Recent protocols have demonstrated high efficiency using palladacycle precatalysts or ligand-free systems under specific conditions. mit.eduorganic-chemistry.org These methods are often tolerant of a wide range of functional groups and can be performed with low catalyst loadings. nih.govmit.edu

Table 2: Representative Palladium-Catalyzed Cyanation of Aryl Halides This table illustrates common conditions for the synthesis of aryl nitriles, applicable to the synthesis of the 2,4-dichlorophenylacetonitrile precursor.

| Catalyst System | Cyanide Source | Substrate Example | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ (0.1 mol%) | K₄[Fe(CN)₆] | 4-Bromotoluene | DMAC | 120 | 96 | organic-chemistry.org |

| Palladacycle P1 (0.7 mol%) | K₄[Fe(CN)₆]·3H₂O | 4-Chloro-1-methyl-1H-indole | DMA | 100 | 95 | nih.gov |

| Pd/ZnO NPs | K₄[Fe(CN)₆] | 4-Bromoanisole | DMF | 130 | 92 | nih.gov |

| Pd(OAc)₂/dppf | Zn(CN)₂ | 4-Bromo-7-azaindole | DMF | 80 | 80 | nih.gov |

Organocatalytic Approaches to Aryl-Nitriles

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free alternative for the synthesis and functionalization of chiral molecules. nih.govnih.gov For the enantioselective synthesis of α-aryl nitriles like this compound, organocatalysis provides powerful strategies, particularly through the asymmetric functionalization of a precursor. acs.orgacs.org

One prominent approach is the enantioselective cyanation of imines, known as the Strecker reaction. scispace.com A chiral organocatalyst, such as a thiourea (B124793) or squaramide derivative, can activate both the imine and a cyanide source (like trimethylsilyl (B98337) cyanide) to facilitate a highly enantioselective addition, producing chiral α-aminonitriles. scispace.com While this yields an amino-substituted product, it highlights the capability of organocatalysts to construct a chiral center adjacent to a nitrile group.

More directly relevant is the potential for organocatalytic asymmetric alkylation of a precursor like 2,4-dichlorophenylacetonitrile. While challenging, recent advances in organocatalysis have enabled the C-H functionalization of acidic C-H bonds. acs.org Furthermore, photoredox catalysis using organic dyes can achieve the direct C-H cyanation of arenes, providing a novel, metal-free route to the aryl nitrile core structure itself. nih.gov This method has been shown to be compatible with a variety of functional groups, including halogens. nih.gov

Phase-Transfer Catalysis in Alkylation and Cyanation Reactions

Phase-transfer catalysis (PTC) is an exceptionally practical and efficient method for reactions involving immiscible phases, such as a solid or aqueous inorganic reagent and an organic substrate. crdeepjournal.orgbiomedres.us The synthesis of this compound via the alkylation of 2,4-dichlorophenylacetonitrile is a classic application of PTC. ptfarm.pl

In this process, the arylacetonitrile precursor is deprotonated at the α-carbon by a strong base (e.g., concentrated sodium hydroxide) in the aqueous phase. ptfarm.pl A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336®, transports the resulting carbanion into the organic phase. crdeepjournal.orgphasetransfer.com Once in the organic phase, the "naked" and highly reactive carbanion rapidly undergoes an Sₙ2 reaction with an alkylating agent, such as 1-bromopropane (B46711) or 1-iodopropane, to form the final product. princeton.edu

The advantages of PTC include the use of inexpensive bases and solvents, mild reaction conditions, high yields, and simple workup procedures, making it highly suitable for industrial-scale synthesis. ptfarm.plphasetransfer.com The efficiency of the reaction can be influenced by the structure of the catalyst, the concentration of the base, and the degree of agitation. princeton.edu

Table 3: Representative Alkylation of Arylacetonitriles via Phase-Transfer Catalysis This table shows typical conditions for the C-alkylation of phenylacetonitrile derivatives, directly analogous to the synthesis of the target compound.

| Arylacetonitrile Substrate | Alkylating Agent | Catalyst | Base | Conditions | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Phenylacetonitrile | Benzyl Chloride | Benzyltriethylammonium Chloride | 50% NaOH | 20-65 °C | 95 | ptfarm.pl |

| Glycine Imine Schiff Base | Benzyl Bromide | O'Donnell Catalyst | Solid K₂CO₃ | CH₂Cl₂ / Toluene | 99 | princeton.edu |

| Hydantoin | Allyl Bromide | TBAB | 50% NaOH | rt, 1h | 93 | nih.gov |

| Phenylacetonitrile | 1,3-Dibromopropane | TAA Salt | 60-75% KOH | - | High | ptfarm.pl |

Advanced Analytical Methodologies for Purity, Isomerism, and Reaction Monitoring

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the separation and quantification of individual components within a chemical mixture. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility and thermal stability.

Gas Chromatography (GC) for Volatile Nitrile Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like 2-(2,4-dichloro-phenyl)-pentanenitrile. Its high resolution and sensitivity make it ideal for assessing the purity of the final product and for monitoring the progress of its synthesis by quantifying reactants, intermediates, and the final product. researchgate.net

For the analysis of this compound, a capillary GC system equipped with a flame ionization detector (FID) or a more selective nitrogen-phosphorus detector (NPD) would be suitable. The choice of the stationary phase is critical for achieving optimal separation. A mid-polarity phase, such as one containing a percentage of phenyl and/or cyanopropyl functional groups, is often effective for separating aromatic and nitrile-containing compounds. gcms.cz

Key parameters for a GC method would include the injector temperature, oven temperature program, carrier gas flow rate, and detector settings. Derivatization is generally not necessary for this compound due to its inherent volatility. sigmaaldrich.com However, for trace analysis of related impurities, derivatization might be employed to enhance detectability. mdpi.com

Table 1: Illustrative GC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | FID at 300 °C |

| Injection Volume | 1 µL (split mode) |

This table presents a hypothetical set of GC parameters. Actual conditions would require optimization.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Nitrile Analysis

For less volatile impurities or for instances where the compound might degrade at high temperatures, High-Performance Liquid Chromatography (HPLC) is the method of choice. actascientific.com It offers versatility in terms of stationary and mobile phases, allowing for the separation of a wide range of compounds.

A reversed-phase HPLC method using a C18 or a phenyl-hexyl column would be a suitable starting point for the analysis of this compound and its non-volatile impurities. csuohio.edu The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of a buffer to control the pH. researchgate.net Detection is commonly achieved using a UV detector, set at a wavelength where the dichlorophenyl chromophore exhibits strong absorbance. researchgate.net

The presence of a chiral center in this compound necessitates the use of chiral chromatography to separate its enantiomers. nih.govacs.org This is crucial as different enantiomers can exhibit distinct biological activities. Chiral HPLC is the most widely used technique for this purpose, employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are highly effective for the separation of a broad range of chiral compounds, including those with aromatic groups. nih.govnih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol) for normal-phase chromatography, plays a critical role in achieving enantiomeric resolution. nih.gov

Table 2: Representative Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Value |

| Column | Chiral Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| 250 x 4.6 mm, 5 µm | |

| Mobile Phase | Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Column Temperature | 25 °C |

This table provides an example of chiral HPLC conditions. The specific CSP and mobile phase would need to be screened and optimized for this particular compound.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of structural information, making them indispensable for impurity identification and comprehensive analysis. nih.govchemijournal.comijnrd.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone for the identification of volatile and semi-volatile impurities. chemijournal.com Following separation by GC, the eluted compounds are introduced into the mass spectrometer, which provides information about their molecular weight and fragmentation patterns, allowing for structural elucidation. cdc.gov For this compound, GC-MS can be used to confirm the identity of the main peak and to identify any co-eluting impurities by analyzing their mass spectra. shimadzu.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of thermolabile or non-volatile compounds. nih.gov The combination of HPLC's separation power with the high sensitivity and selectivity of mass spectrometry allows for the detection and identification of impurities at very low levels. researchgate.net For complex matrices, tandem mass spectrometry (LC-MS/MS) can be utilized to further enhance selectivity and provide more detailed structural information. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) represents a powerful, albeit less common, hyphenated technique. It provides detailed structural information from NMR spectroscopy directly on the separated peaks from the HPLC. This can be invaluable for the unambiguous identification of unknown impurities or isomers without the need for their isolation.

Table 3: Overview of Hyphenated Techniques for the Analysis of this compound

| Technique | Application | Information Obtained |

| GC-MS | Identification of volatile impurities and reaction byproducts. | Molecular weight, fragmentation pattern, structural elucidation. |

| LC-MS | Identification of non-volatile impurities, metabolites, and degradants. | Molecular weight, confirmation of elemental composition (with high-resolution MS). |

| LC-MS/MS | Enhanced selectivity and structural information for complex mixtures. | Fragmentation pathways, specific structural features. |

| LC-NMR | Unambiguous structure elucidation of separated components. | Complete molecular structure, stereochemistry (in some cases). |

The selection and development of appropriate analytical methodologies are critical for ensuring the quality and understanding the properties of this compound. A combination of chromatographic and hyphenated techniques provides a comprehensive toolkit for its analysis, from routine purity checks to in-depth structural elucidation of isomers and impurities.

Q & A

Q. What are the key structural features and spectroscopic identifiers for 2-(2,4-Dichloro-phenyl)-pentanenitrile?

The compound is characterized by a pentanenitrile backbone substituted at the second carbon with a 2,4-dichlorophenyl group. Key identifiers include:

- SMILES :

CCCC(c1ccc(cc1Cl)Cl)C#N(canonical form) . - InChIKey :

XYPQXRDLVRTOAU-UHFFFAOYSA-N. - CAS RN : 2184-86-3 (referenced in impurity profiling contexts) . Methodologically, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and gas chromatography-mass spectrometry (GC-MS) are recommended for structural validation. Infrared (IR) spectroscopy can confirm the nitrile group (C≡N stretch at ~2200 cm⁻¹).

Q. How is this compound synthesized, and what are common intermediates?

While direct synthesis protocols are not detailed in the evidence, analogous nitrile compounds (e.g., Verapamil impurities) suggest a multi-step pathway involving:

- Friedel-Crafts alkylation to introduce the dichlorophenyl group.

- Nitrile formation via Rosenmund-von Braun reaction or nucleophilic substitution with cyanide . Key intermediates may include halogenated aryl precursors (e.g., 2,4-dichlorophenyl derivatives) and aliphatic nitriles.

Q. What analytical methods are suitable for purity assessment of this compound?

- High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for quantifying impurities.

- Thin-layer chromatography (TLC) for rapid purity screening.

- Elemental analysis to verify stoichiometry . Reference standards from pharmacopeial sources (e.g., European Pharmacopoeia) should be used for calibration .

Advanced Research Questions

Q. How does steric hindrance from the 2,4-dichlorophenyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing chlorine substituents and steric bulk at the ortho position may:

Q. What role does this compound play in pharmaceutical impurity profiling?

Structurally related pentanenitriles are documented as impurities in Verapamil hydrochloride (e.g., Norverapamil derivatives) .

Q. How can computational chemistry predict the biological activity of this compound?

- Docking studies : Model interactions with cytochrome P450 enzymes (CYP3A4/5) due to structural similarity to Verapamil metabolites .

- QSAR modeling : Correlate logP (estimated at ~3.5) with membrane permeability . Experimental validation via enzyme inhibition assays (e.g., fluorometric kits) is advised.

Q. What challenges arise in scaling up the synthesis of this compound?

- Byproduct formation : Monitor for dechlorination or nitrile hydrolysis under acidic/basic conditions.

- Purification : Use fractional distillation or preparative HPLC for high-purity batches.

- Safety : Nitriles require strict handling protocols (e.g., cyanide scavengers in reaction mixtures) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.